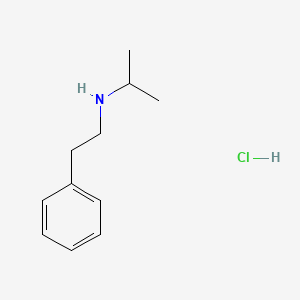
Chlorhydrate de N-isopropyl-N-phénéthylamine
Vue d'ensemble
Description
N-Isopropyl-N-phenethylamine hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol. It is primarily used for research and development purposes. This compound is a derivative of phenethylamine, which is known for its role in various biological and chemical processes.
Applications De Recherche Scientifique
N-Isopropyl-N-phenethylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
N-Isopropyl-N-phenethylamine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) . These targets play a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its targets by binding to TAAR1 and inhibiting VMAT2 . This interaction results in the regulation of monoamine neurotransmission, which plays a critical role in various neurological functions .
Biochemical Pathways
It is known that the compound’s interaction with taar1 and vmat2 can influence the dopaminergic neurons, which play a critical role in voluntary movement, stress, and mood .
Pharmacokinetics
The compound’s molecular weight (19972) and formula (C11H17N•HCl) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-Isopropyl-N-phenethylamine hydrochloride’s action are largely dependent on its interaction with TAAR1 and VMAT2. By regulating monoamine neurotransmission, the compound can potentially influence various neurological functions .
Analyse Biochimique
Biochemical Properties
N-Isopropyl-N-phenethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which are involved in the metabolism of monoamine neurotransmitters . The interaction with MAO-B leads to the inhibition of this enzyme, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, N-Isopropyl-N-phenethylamine hydrochloride may interact with trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and signaling pathways .
Cellular Effects
N-Isopropyl-N-phenethylamine hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with TAAR1 can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, N-Isopropyl-N-phenethylamine hydrochloride may impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
The molecular mechanism of N-Isopropyl-N-phenethylamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO-B, inhibiting its activity and leading to increased levels of monoamine neurotransmitters . This inhibition can result in enhanced neurotransmission and altered mood and behavior. Additionally, N-Isopropyl-N-phenethylamine hydrochloride’s interaction with TAAR1 modulates intracellular signaling pathways, further influencing neurotransmitter release and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Isopropyl-N-phenethylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Isopropyl-N-phenethylamine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of N-Isopropyl-N-phenethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may enhance neurotransmission and improve mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
N-Isopropyl-N-phenethylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, N-Isopropyl-N-phenethylamine hydrochloride may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of N-Isopropyl-N-phenethylamine hydrochloride within cells and tissues are essential for understanding its effects. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
N-Isopropyl-N-phenethylamine hydrochloride’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-phenethylamine hydrochloride typically involves the alkylation of phenethylamine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of N-Isopropyl-N-phenethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-N-phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or phenethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, known for its role as a central nervous system stimulant.
N-Methylphenethylamine: A derivative with similar stimulant properties.
N-Ethylphenethylamine: Another derivative with comparable biological activity.
Uniqueness
N-Isopropyl-N-phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and alters its interaction with molecular targets compared to other phenethylamine derivatives .
Propriétés
IUPAC Name |
N-(2-phenylethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBIKELOFCERKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586399 | |
| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-56-8 | |
| Record name | N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


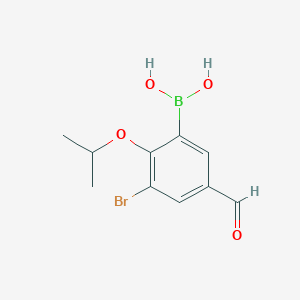

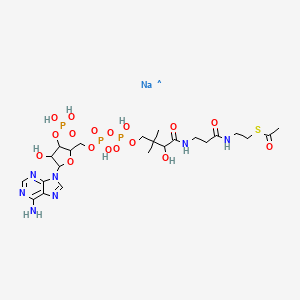
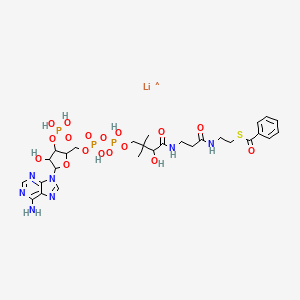
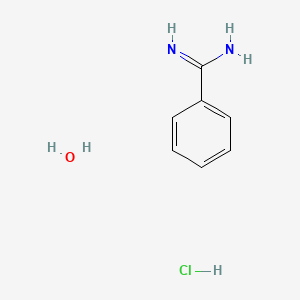
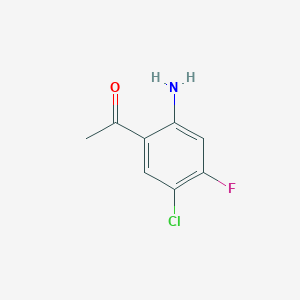




![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
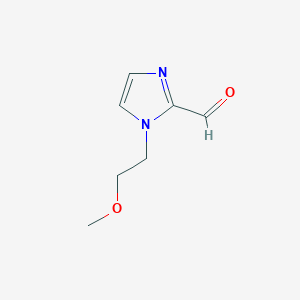
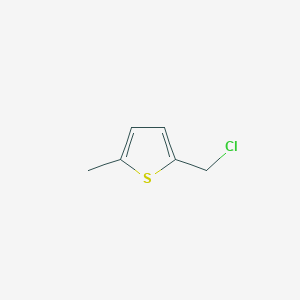
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
